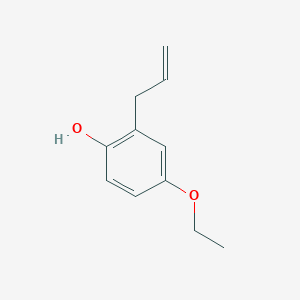

2-Allyl-4-ethoxyphenol

Descripción general

Descripción

2-Allyl-4-ethoxyphenol is a chemical compound with the molecular formula C11H14O2 . It is structurally similar to eugenol (4-allyl-2-methoxyphenol), a major phenolic component from clove oil .

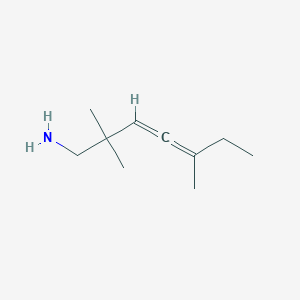

Molecular Structure Analysis

The molecular structure of 2-Allyl-4-ethoxyphenol consists of an allyl group, an ethoxy group, and a phenol group . The molecular weight is approximately 178.228 Da .

Aplicaciones Científicas De Investigación

Proteomics Research

2-Allyl-4-ethoxyphenol is utilized in proteomics research as a specialty chemical. Its molecular structure allows for the study of protein interactions and functions. This compound can be used to modify proteins or peptides to study their structure-activity relationships .

Pharmacology

In pharmacology, 2-Allyl-4-ethoxyphenol derivatives exhibit a range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. These derivatives are being explored for their potential in drug synthesis and as novel therapeutic agents .

Biochemistry

The compound’s active sites—hydroxyl, allylic, and aromatic groups—make it a valuable resource in biochemistry for synthesizing new compounds with potential biological activities. It’s particularly significant in the study of bioactive phenolic compounds derived from natural resources .

Medicinal Chemistry

2-Allyl-4-ethoxyphenol plays a crucial role in medicinal chemistry. Its simple structure with three active sites makes it an excellent candidate for synthesizing novel drugs. It serves as a starting material for the total synthesis of various natural products with medicinal properties .

Organic Synthesis

In organic synthesis, the allyl group of 2-Allyl-4-ethoxyphenol is valuable for creating new chemical entities. It can undergo various reactions, including allylations, which are useful in constructing complex organic molecules .

Environmental Science

This compound’s derivatives, such as eugenol, have been studied for their antimicrobial activity against biofilm-forming bacteria. The environmental applications are significant, as these compounds offer an environmentally friendly alternative to traditional antimicrobials .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 4-allyl-2-methoxyphenol (also known as eugenol), has been studied extensively and is known to interact with acetylcholinesterase . Acetylcholinesterase is a serine protease that hydrolyzes acetylcholine in cholinergic brain synapses and at neuromuscular junctions .

Mode of Action

Eugenol has been shown to have antioxidant and anti-apoptotic activities, which could potentially suppress oxidative stress and neurotoxicity .

Biochemical Pathways

Eugenol, a structurally similar compound, has been shown to restore lipid, acetylcholinesterase, and antioxidant enzyme levels of brain cortex by suppressing chlorpyrifos-induced oxidative stress and neurotoxicity . This suggests that 2-Allyl-4-ethoxyphenol may also influence similar biochemical pathways.

Result of Action

Based on the known effects of eugenol, it can be hypothesized that 2-allyl-4-ethoxyphenol may have similar antioxidant and anti-apoptotic effects, potentially leading to the suppression of oxidative stress and neurotoxicity .

Propiedades

IUPAC Name |

4-ethoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNKNSRKIJBFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366538 | |

| Record name | 2-allyl-4-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-ethoxyphenol | |

CAS RN |

142875-24-9 | |

| Record name | 2-allyl-4-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)